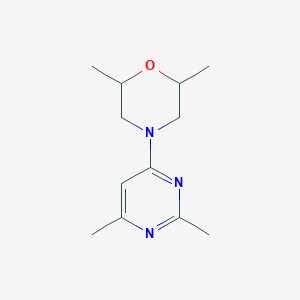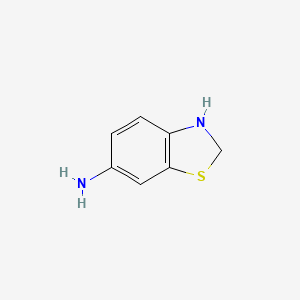![molecular formula C16H23N3O3 B12226246 6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12226246.png)
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a piperazine moiety, which is further functionalized with a methoxyphenyl group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(3-methoxyphenyl)piperazine. This can be achieved by reacting 3-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling with Morpholine: The piperazine intermediate is then coupled with morpholine-3-one under controlled conditions. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties but lacks the morpholine ring.
Morpholine-3-one: Contains the morpholine ring but does not have the piperazine and methoxyphenyl groups.
Uniqueness
6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]morpholin-3-one |
InChI |
InChI=1S/C16H23N3O3/c1-21-14-4-2-3-13(9-14)19-7-5-18(6-8-19)11-15-10-17-16(20)12-22-15/h2-4,9,15H,5-8,10-12H2,1H3,(H,17,20) |
InChI Key |
NVTLJOYYQILBRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3CNC(=O)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine](/img/structure/B12226177.png)
![4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B12226189.png)
![4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B12226201.png)
![2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12226207.png)
![7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12226216.png)
![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12226220.png)
![6-ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12226239.png)
![{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12226249.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12226253.png)

![3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12226255.png)

